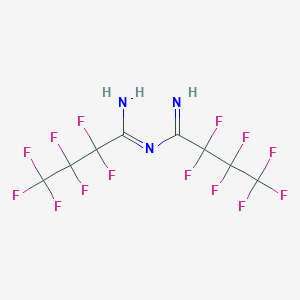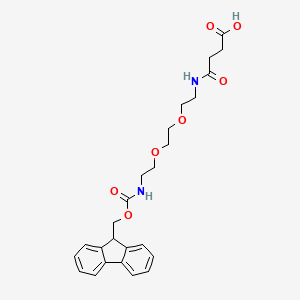
N'-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLAMIDINE
描述
N’-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLAMIDINE is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high thermal stability, chemical resistance, and low surface energy, making it a compound of interest in advanced material science and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLAMIDINE typically involves the reaction of heptafluorobutyric anhydride with heptafluorobutylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLAMIDINE involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
N’-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLAMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of heptafluorobutyric acid derivatives.
Reduction: Formation of heptafluorobutylamine derivatives.
Substitution: Formation of various substituted fluorinated compounds.
科学研究应用
N’-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLAMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals due to its stability and bioavailability.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its chemical resistance and low surface energy.
作用机制
The mechanism of action of N’-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLAMIDINE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong interactions with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, protein folding, and cellular signaling pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
- N’-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLAMINE
- N’-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLNITRILE
- N’-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLKETONE
Uniqueness
N’-(HEPTAFLUOROBUTYRYLIMIDOYL)-HEPTAFLUOROBUTYLAMIDINE stands out due to its unique combination of high fluorine content and amidine functional group. This combination imparts exceptional chemical stability, resistance to oxidation and reduction, and the ability to participate in a wide range of chemical reactions. Its unique properties make it a valuable compound for advanced research and industrial applications.
属性
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F14N3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22/h(H3,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVIKRZPWOTDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F14N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328947 | |
| Record name | (1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648-13-5 | |
| Record name | (1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[(4-Chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B3031664.png)
![Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-](/img/structure/B3031665.png)

![N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B3031668.png)
